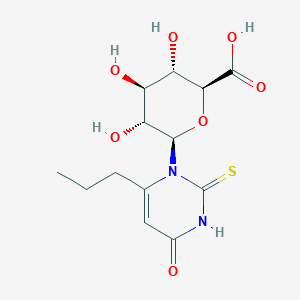

Propylthiouracil N-b-D-glucuronide

Vue d'ensemble

Description

Propylthiouracil N-b-D-glucuronide is an essential pharmaceutical compound that revolutionizes the treatment of hyperthyroidism . It has a remarkable ability to inhibit enzymes and exerts its therapeutic effects by meticulously obstructing the production of thyroid hormones .

Synthesis Analysis

A reliable HPLC-MS/MS method for the simultaneous quantification of Propylthiouracil and its N-β-D glucuronide (PTU-GLU) was developed and validated . The chromatographic separation was achieved on a ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm) through gradient delivery of a mixture of formic acid, methanol, and acetonitrile .Molecular Structure Analysis

The molecular structure of this compound can be found in various scientific databases .Chemical Reactions Analysis

The in vitro metabolism of Propylthiouracil was assessed and UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various scientific databases .Applications De Recherche Scientifique

Metabolic Study and Hepatotoxicity

Propylthiouracil (PTU) is primarily prescribed for hyperthyroidism and thyrotoxicosis management. Research suggests its metabolism involves glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs), with UGT1A9 being a significant isoform in this process. This understanding aids in exploring the hepatoxicity of PTU, especially in pediatric populations, and may optimize its clinical application (Li et al., 2021).

Thyroid Gland Concentration Mechanism

PTU is concentrated by the thyroid gland in both rats and humans, implicating various S compounds in this process, including the glucuronide conjugate of PTU. This concentration mechanism impacts the duration of inhibition of organic binding of iodine in the thyroid, providing insight into the drug's functioning at the glandular level (Marchant et al., 1971).

Antiperoxidase Activity

Studies on PTU derivatives and metabolites reveal that Propylthiouracil glucuronide possesses notable antithyroid peroxidase activity, though substantially less potent than PTU itself. This finding is significant in understanding PTU's biotransformation and its subsequent impact on antiperoxidase activity (Lindsay et al., 1974).

Excretion and Metabolism

Research comparing metabolites of PTU in rat bile and urine after administration of labeled PTU indicates that PTU-glucuronide is a major urinary metabolite. This study contributes to understanding the drug's excretion and metabolism in the body (Lindsay et al., 1974).

Implications in Alcoholic Liver Disease

In a clinical trial, propylthiouracil demonstrated a significant reduction in mortality in patients with alcoholic liver disease. This opens avenues for exploring PTU's role beyond its traditional use in hyperthyroidism (Orrego et al., 1987).

Mécanisme D'action

Target of Action

Propylthiouracil N-b-D-glucuronide primarily targets the thyroid gland . It inhibits the enzymes involved in the production of thyroid hormones . The compound’s primary targets are the iodine oxidation processes in the thyroid gland .

Mode of Action

The compound exerts its therapeutic effects by meticulously obstructing the production of thyroid hormones . It inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form T4 and T3 . This action decreases thyroid hormone production . Additionally, this compound also interferes with the conversion of T4 to T3 .

Biochemical Pathways

The compound affects the glucuronidation pathway mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . This pathway has been proposed as an important metabolic pathway of Propylthiouracil . UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism in the liver. The compound is metabolized by human liver microsomes and UGT1A9 . The in vitro metabolism of Propylthiouracil was assessed, and UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

Result of Action

The result of the compound’s action is the decreased production of thyroid hormones . By inhibiting the enzymes involved in the production of these hormones, the compound effectively manages conditions like hyperthyroidism and thyrotoxicosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the age-dependent expression of UGTs can affect the metabolism of Propylthiouracil . Furthermore, the compound’s action can be influenced by the presence of biological matrices such as human liver microsomes and human recombinant UGT1A9 .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound is a product of the metabolic pathway of Propylthiouracil, which involves glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . UGT1A9 has been identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

Cellular Effects

Propylthiouracil, from which the compound is derived, is known to inhibit the synthesis of thyroid hormones by blocking the iodine oxidation in the thyroid gland .

Molecular Mechanism

It is known that Propylthiouracil, from which the compound is derived, interrupts the conversion of tetraiodothyronine to triiodothyronine in peripheral tissues .

Temporal Effects in Laboratory Settings

A reliable HPLC-MS/MS method for the simultaneous quantification of Propylthiouracil and the compound was developed and validated .

Dosage Effects in Animal Models

Propylthiouracil, from which the compound is derived, is associated with hepatotoxicity in the pediatric population .

Metabolic Pathways

The compound is involved in the metabolic pathway of Propylthiouracil, which involves glucuronidation mediated by UGTs . UGT1A9 has been identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7-,8-,9+,10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSJAKAIDIIKX-QUARPLMYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

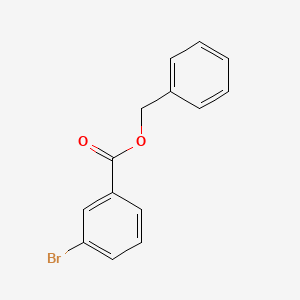

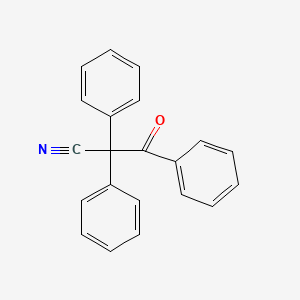

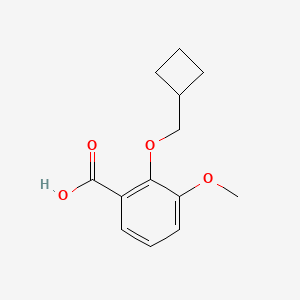

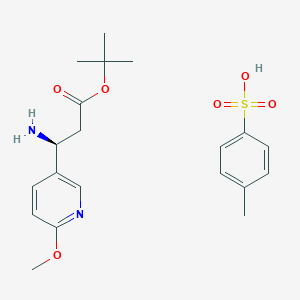

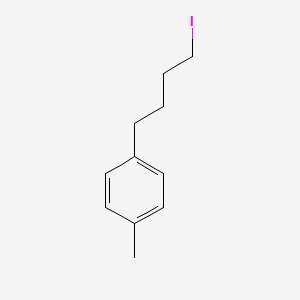

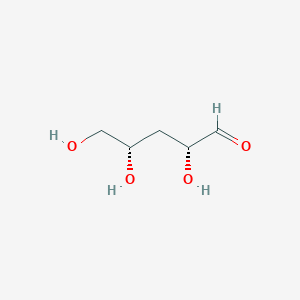

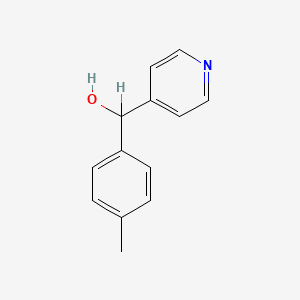

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B3261164.png)

![2-aminobenzo[g]quinazolin-4(3H)-one](/img/structure/B3261175.png)

![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)